1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with an isopropyl group and a thienylmethyl group attached to a methanamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with Isopropyl Group: The pyrazole ring can be alkylated using isopropyl halides under basic conditions.
Attachment of Thienylmethyl Group: This step involves the reaction of the pyrazole derivative with a thienylmethyl halide in the presence of a base.
Formation of Methanamine Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyrazole ring could be involved in hydrogen bonding or π-π interactions, while the thienylmethyl group might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(1-isopropyl-1H-pyrazol-3-yl)-N-methylmethanamine: Lacks the thienylmethyl group.
1-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine: Lacks the isopropyl group.
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-furanylmethyl)methanamine: Has a furanyl group instead of a thienyl group.
Uniqueness
1-(1-isopropyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine is unique due to the combination of the isopropyl group on the pyrazole ring and the thienylmethyl group on the methanamine moiety. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H18ClN3S |
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Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-10(2)15-6-5-11(14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H |
InChI Key |
WHORFUFRCNPXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
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